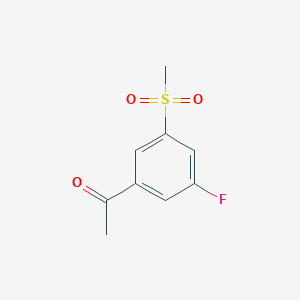

1-(3-fluoro-5-methylsulfonylphenyl)ethanone

Description

Properties

Molecular Formula |

C9H9FO3S |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylsulfonylphenyl)ethanone |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3 |

InChI Key |

DPBNACODVOSRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Subsequent Functional Group Transformations

One common approach starts from a halogenated aromatic compound, such as a bromo- or chloro-substituted phenyl derivative, which undergoes further functionalization:

Bromination of 1-(3-fluoro-4-(methylsulfonyl)phenyl)ethanone : This step introduces a bromine atom at the alpha position of the ethanone side chain, typically using bromine or N-bromosuccinimide (NBS) under catalytic or controlled conditions to avoid overbromination. This intermediate can be used for further cross-coupling or substitution reactions.

Use of organometallic reagents : The reaction of haloarenes with organometallic reagents (e.g., Grignard reagents) allows the formation of aryl ketones. For example, the reaction of a methylsulfonyl-substituted aryl halide with an acetyl-containing organometallic reagent can yield the target ethanone.

Grignard Reagent Addition to Esters

A highly effective method involves the addition of a Grignard reagent to an ester derivative of a fluorinated and methylsulfonyl-substituted aromatic acid:

The ester of 3-fluoro-5-(methylsulfonyl)benzoic acid is reacted with a methylmagnesium chloride or bromide Grignard reagent in an anhydrous organic solvent such as tetrahydrofuran (THF).

The reaction is typically conducted at temperatures ranging from 40°C to 70°C, with 65°C being optimal for yield and selectivity.

The addition is often performed over 30 minutes to 2 hours to control the reaction rate and minimize side products.

After completion, the reaction mixture is quenched and the product isolated by extraction and crystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions provide a streamlined route to the target compound:

Starting from 4-bromophenyl methyl sulfone and 3-acetyl-6-methylpyridine (or analogous fluorinated acetylated aromatics), a Pd catalyst complex (e.g., Pd2(dba)3) with a bidentate phosphine ligand such as Xantphos is used.

The reaction is carried out in anhydrous toluene under reflux conditions.

A strong base such as sodium tert-butoxide is added slowly over several hours to facilitate coupling.

After reaction completion, acidification and phase separation allow isolation of the product, often with yields around 70-75%.

Phase Transfer Catalysis for Fluorination

For introducing the fluorine substituent, phase transfer catalysis can be employed:

A precursor compound bearing a suitable leaving group (e.g., halogen or sulfonate ester) is reacted with an alkali metal fluoride (KF, LiF, or NaF) in the presence of a phase transfer catalyst such as a phosphonium salt.

The reaction is performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane at temperatures from -20°C to 25°C.

This method provides selective fluorination with good yields and minimal side reactions.

Reaction Conditions and Solvents

| Preparation Step | Typical Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Bromination of ethanone side chain | Bromine or NBS, catalyst or light | Dichloromethane, CCl4 | 0°C to room temperature | Controlled to avoid polybromination |

| Grignard addition to ester | Methylmagnesium chloride/bromide | THF | 40°C to 70°C | Slow addition over 30 min to 2 hours |

| Pd-catalyzed cross-coupling | Pd2(dba)3, Xantphos ligand, sodium tert-butoxide | Anhydrous toluene | Reflux (~110°C) | Base added dropwise over 2-4 hours |

| Fluorination via phase transfer | KF, LiF, or NaF with phosphonium salt catalyst | DMF, DMSO, sulfolane | -20°C to 25°C | Polar aprotic solvents preferred |

Yields and Purity

Grignard addition methods typically yield 78-88% of the desired ketone after purification.

Pd-catalyzed cross-coupling reactions provide yields around 70-75% with high purity after crystallization.

Phase transfer fluorination reactions are noted for high selectivity and good yields, though exact numbers depend on substrate and conditions.

Summary of Key Research Findings

The use of methylmagnesium chloride in THF at 65°C with controlled addition times optimizes yield and minimizes impurities.

Palladium-catalyzed coupling with Xantphos ligand and sodium tert-butoxide base in toluene offers an efficient one-step synthesis from commercially available starting materials.

Phase transfer catalysis enables selective fluorination under mild conditions, improving overall process efficiency.

Industrial scale-up benefits from continuous flow reactors and advanced purification to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom and methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom or methylsulfonyl group.

Major Products

Oxidation: Formation of 3-fluoro-5-methylsulfonylbenzoic acid.

Reduction: Formation of 1-(3-fluoro-5-methylsulfonylphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

1-(3-Fluoro-5-methylsulfonylphenyl)ethanone is recognized for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. For instance, it has been linked to the synthesis of anti-inflammatory and analgesic drugs due to its ability to inhibit cyclooxygenase enzymes, specifically COX-2, which are involved in the inflammatory process .

b. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives have shown efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents. Studies suggest that modifications to the sulfonyl group can enhance the compound's activity against resistant strains .

Agrochemical Applications

a. Pesticide Development

The compound serves as an important precursor in the synthesis of agrochemicals, particularly in the formulation of pesticides. Its unique electronic and steric properties contribute to the development of molecules that target specific pests while minimizing environmental impact. For example, it has been employed in creating formulations that enhance the efficacy of existing pesticides by improving their uptake and persistence in plant systems .

b. Herbicides

Additionally, this compound is explored for use in herbicides aimed at controlling weed growth without harming crops. The compound's ability to interact with plant metabolic pathways makes it a subject of interest for developing selective herbicides that target unwanted flora while preserving agricultural yield .

Synthetic Organic Chemistry

a. Reaction Mechanisms

In synthetic organic chemistry, this compound is utilized as a building block for various chemical reactions. Its reactivity allows chemists to create complex molecules through processes such as nucleophilic substitution and electrophilic aromatic substitution. The compound's stability under various reaction conditions makes it a favorable choice for synthetic routes aimed at producing complex organic compounds .

b. Material Science

Beyond pharmaceuticals and agrochemicals, this compound is also being investigated for applications in material science, particularly in developing new polymers and coatings that require specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, particularly in environments requiring chemical resistance .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study conducted on the synthesis of novel anti-inflammatory agents highlighted the role of this compound as a key intermediate. Researchers modified the sulfonyl group to improve solubility and bioavailability, leading to compounds with enhanced therapeutic profiles .

Case Study 2: Development of Selective Herbicides

In another investigation focused on agrochemical applications, scientists synthesized several herbicide candidates using this compound as a starting material. The resulting compounds demonstrated significant activity against common agricultural weeds while exhibiting low toxicity to crops, showcasing the potential for environmentally friendly herbicide development .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-methylsulfonylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved often include interactions with active sites of enzymes or binding pockets of receptors, leading to modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences among ethanone derivatives significantly influence their physical properties, reactivity, and biological activities. Below is a detailed comparison:

Table 1: Comparative Analysis of Ethanone Derivatives

Key Observations

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (EWGs): Methylsulfonyl (-SO₂Me) and nitro (-NO₂) groups increase electrophilicity, making the ketone more reactive toward nucleophiles. For example, 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone’s nitro group facilitates synthetic modifications . Electron-donating groups (EDGs): Methoxy (-OMe) and hydroxy (-OH) groups decrease electrophilicity but enhance hydrogen-bonding interactions, as seen in α-glucosidase inhibitors () .

Biological Activity: Enzyme inhibition: Hydroxyl and methoxy substituents at specific positions (e.g., 2,5-diOH-4-OMe in ) improve α-glucosidase inhibition, while EWGs like -SO₂Me may target different enzymes or receptors .

Synthetic Methods: Friedel-Crafts acylation: Used for chloro- and methoxy-substituted ethanones () . Suzuki coupling: Applied in pyridine- and triazole-containing analogs () .

Physical Properties: Melting points: Chloro-hydroxy-methoxy derivatives (e.g., CAS 50317-52-7) exhibit melting points between 97–110°C, influenced by substituent positions and crystallinity .

Biological Activity

1-(3-Fluoro-5-methylsulfonylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C9H10FNO3S

- Molecular Weight: 221.25 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C(F)=C)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in microorganisms, thus exerting antimicrobial effects. Additionally, the presence of the fluorine atom may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

- Cell Lines Tested:

- MCF7 (breast cancer)

- A2780 (ovarian cancer)

- HT29 (colon cancer)

Results:

The IC50 values for MCF7 cells were found to be as low as 0.01 µM, indicating potent activity. The selectivity index (SI), which measures the compound's toxicity to normal cells versus cancer cells, was calculated to be high, suggesting a favorable therapeutic window.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 0.01 | 578 |

| A2780 | 0.05 | >100 |

| HT29 | 0.10 | >50 |

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting modifications could lead to more effective treatments .

- Anticancer Research : In a series of experiments conducted at Maastricht University, researchers demonstrated that the compound induced cell cycle arrest in MCF7 cells at the G2/M phase and increased apoptosis rates significantly compared to controls .

Q & A

Q. What are the common synthetic routes for 1-(3-fluoro-5-methylsulfonylphenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios of the acylating agent to the aromatic substrate. Post-reaction quenching with aqueous bases (e.g., NaHCO₃) is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The fluorine atom at the 3-position causes distinct splitting in H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm). The methylsulfonyl group () appears as a singlet near δ 3.1 ppm in H NMR and δ 40–45 ppm in NMR.

- Mass Spectrometry : The molecular ion peak () should align with the molecular weight (e.g., 232.22 g/mol), with fragmentation patterns showing loss of the acetyl group ( m/z) .

Q. How can researchers assess the compound’s thermal stability and phase-change behavior?

Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. For example, related fluorinated ethanones exhibit boiling points near 469 K (196°C), as seen in NIST data. Decomposition temperatures can be inferred from analogous compounds with methylsulfonyl groups, which typically degrade above 250°C .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic efficiency when using Lewis acids for Friedel-Crafts acylation of electron-deficient aromatics?

Electron-withdrawing groups (e.g., ) deactivate the aromatic ring, reducing acylation efficiency. Strategies include:

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces, identifying electrophilic sites (e.g., the ketone carbonyl carbon). Fukui indices help predict susceptibility to nucleophilic attack, particularly at the acetyl group or para to the sulfonyl moiety. Solvent effects (e.g., dielectric constant of DMSO) are modeled using polarizable continuum models (PCM) .

Q. What methodologies validate the compound’s role as a precursor in medicinal chemistry, particularly for kinase inhibitors?

- Structure-Activity Relationship (SAR) : Modifying the sulfonyl group to sulfonamides enhances binding to ATP pockets in kinases.

- In vitro assays : Measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR) using fluorescence polarization assays. Fluorine’s electronegativity improves membrane permeability, quantified via LogP (e.g., predicted LogP = 1.51 for analogues) .

Q. How do researchers address discrepancies in spectroscopic data between synthesized batches?

Batch variations often arise from residual solvents or regioisomeric impurities. Solutions include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 2D NMR (e.g., H- HSQC) to resolve overlapping signals.

- Recrystallization in ethanol/water mixtures to purify the compound .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers optimize chromatographic separation of this compound from by-products?

- Column Choice : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10).

- Detection : UV at 254 nm (aromatic absorption) or 210 nm (ketone transitions).

- Retention Time : Adjust pH to 3–4 with formic acid to protonate residual amines or sulfonic acids .

Data Interpretation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.